Chloroenhydrin

Description

Structure

3D Structure

Properties

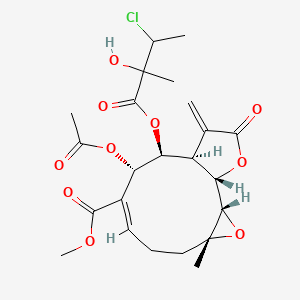

IUPAC Name |

methyl (1S,2S,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWKJHPZUAQCMP-WJJIXFIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(\[C@@H]1OC(=O)C)/C(=O)OC)C)OC(=O)C2=C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chloroenhydrin synthesis from alkenes and hypochlorous acid

An In-depth Technical Guide to the Synthesis of Chlorohydrins from Alkenes and Hypochlorous Acid

Introduction: The Strategic Importance of Chlorohydrins

In the landscape of synthetic organic chemistry, particularly within pharmaceutical development, chlorohydrins serve as pivotal intermediates. These vicinal haloalcohols, characterized by adjacent carbon atoms bearing a chlorine atom and a hydroxyl group, are highly valued for their synthetic versatility. Their true power lies in their ability to be readily converted into epoxides upon treatment with a base, a transformation that opens a gateway to a vast array of subsequent nucleophilic additions.[1] This reactivity makes chlorohydrins indispensable building blocks in the construction of complex molecular architectures found in many active pharmaceutical ingredients.[2][3]

This guide provides a comprehensive exploration of the core chemical principles and practical methodologies for synthesizing chlorohydrins via the electrophilic addition of hypochlorous acid (HOCl) to alkenes. We will delve into the reaction mechanism, examine the nuances of reagent selection, present a detailed experimental protocol, and discuss the strategic applications of this fundamental transformation.

Part 1: The Core Reaction Mechanism—A Stepwise Dissection

The formation of a chlorohydrin from an alkene is a classic example of an electrophilic addition reaction. The process is defined by its distinct regioselectivity and stereochemistry, which are dictated by the formation of a key intermediate.[4][5]

Pillar 1: Formation of the Bridged Chloronium Ion

The reaction is initiated by the electrophilic attack of the alkene's π-electron cloud on a source of electrophilic chlorine (Cl⁺). This does not form a simple, open carbocation. Instead, the chlorine atom uses one of its lone pairs to simultaneously bond with the other carbon of the original double bond, forming a three-membered ring known as a bridged chloronium ion.[4][5][6] The formation of this intermediate is a critical, causality-driven event; it prevents the possibility of carbocation rearrangements, which would otherwise lead to a mixture of constitutional isomers.[5]

Pillar 2: Nucleophilic Ring-Opening and Regioselectivity

With the chloronium ion formed, the reaction environment dictates the next step. In an aqueous medium, water acts as the nucleophile. Due to its high concentration compared to the chloride counter-ion, it preferentially attacks the bridged intermediate.[1][6][7] The attack occurs at one of the two carbons of the chloronium ion.

The choice of which carbon is attacked defines the reaction's regioselectivity . The nucleophilic attack preferentially occurs at the more substituted carbon atom . This is because the more substituted carbon can better stabilize the partial positive charge it holds within the strained three-membered ring.[4][8] This outcome is consistent with Markovnikov's rule , where the nucleophile (in this case, the hydroxyl group from water) adds to the carbon atom that can best support a positive charge.[4][8]

Pillar 3: Stereochemistry and Final Deprotonation

The nucleophilic attack by water occurs from the side opposite to the bulky chloronium bridge, in a classic SN2-like fashion.[5] This backside attack forces the ring to open and results in an anti-addition of the chlorine and hydroxyl groups. The two groups are added to opposite faces of the original double bond, leading to a trans stereochemical arrangement in the final product.[4][5][9]

The immediate product of this ring-opening is a protonated alcohol (an oxonium ion). A final, rapid deprotonation step, typically by another water molecule or a chloride ion, yields the neutral chlorohydrin product.[4][5]

Caption: The three-step mechanism of chlorohydrin synthesis.

Part 2: Reagent Selection—Choosing the Right Chlorine Source

While the reaction is formally with hypochlorous acid, HOCl itself is often generated in situ from more stable and easily handled precursors. The choice of reagent is a critical experimental decision based on factors like safety, substrate compatibility, and desired reaction conditions.

-

Aqueous Chlorine (Cl₂/H₂O): The traditional method involves bubbling chlorine gas through water, establishing an equilibrium that produces HOCl and HCl.[10] While effective, this method requires handling toxic chlorine gas and the presence of HCl can lead to competing side reactions, such as the formation of vicinal dichlorides.[5][6]

-

N-Chlorosuccinimide (NCS): A crystalline, stable, and easy-to-handle solid, NCS is a highly popular reagent for laboratory-scale synthesis.[11][12] In the presence of water, it serves as an excellent source of electrophilic chlorine for the formation of chlorohydrins.[5][13][14] Its ease of use and the generation of succinimide as a benign byproduct make it a trustworthy choice for many applications.

-

tert-Butyl Hypochlorite (tBuOCl): This liquid reagent is another convenient alternative to chlorine gas.[15] It readily participates in the oxychlorination of alkenes in the presence of water, yielding the desired chlorohydrin along with tert-butanol as a byproduct.[16]

-

Sodium Hypochlorite (NaOCl): Common household bleach is an aqueous solution of NaOCl. By carefully acidifying a dilute bleach solution, one can generate HOCl for the reaction.[17] This method is cost-effective but requires precise pH control to avoid the decomposition of HOCl or the generation of chlorine gas.[10][18]

Data Presentation: Comparison of Chlorinating Agents

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

| Aqueous Chlorine | Cl₂ in H₂O | Gas/Solution | Inexpensive, historically significant | Toxic gas, acidic byproduct (HCl), potential for dichlorination side products |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Easy to handle, stable, high yields | Higher cost than bleach or chlorine |

| tert-Butyl Hypochlorite | (CH₃)₃COCl | Liquid | Good yields, convenient liquid | Can be unstable, requires careful storage |

| Sodium Hypochlorite | NaOCl in H₂O | Solution | Very inexpensive, readily available | Requires careful pH control, potential for side reactions if not managed properly |

Part 3: A Validated Experimental Protocol

This section provides a self-validating protocol for the synthesis of 2-chloro-1-phenylethanol from styrene using N-chlorosuccinimide, a method widely applicable to other terminal alkenes.

Objective: To synthesize 2-chloro-1-phenylethanol with high regioselectivity.

Materials:

-

Styrene (0.3 mmol, 1.0 equiv.)

-

N-Chlorosuccinimide (NCS) (0.33 mmol, 1.1 equiv.)

-

Acetone (1.8 mL)

-

Deionized Water (0.2 mL)

-

Round-bottom flask (15 mL)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup

-

Ethyl acetate, saturated sodium bicarbonate solution, brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a 15 mL round-bottom flask containing a magnetic stir bar, add styrene (0.3 mmol).

-

Solvent Addition: Add a mixed solvent of acetone and water (v/v = 9/1, 2 mL total). Stir the mixture at room temperature until the styrene is fully dissolved.

-

Reagent Addition: Add N-chlorosuccinimide (0.33 mmol) to the solution in one portion.

-

Reaction Execution: Allow the mixture to stir vigorously at room temperature. The reaction is typically complete within 5 hours.

-

Monitoring (Self-Validation Checkpoint): Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the styrene spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 10 mL of deionized water.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 10 mL) to remove any acidic byproducts, followed by brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure chlorohydrin.

-

Characterization (Final Validation): The structure and purity of the isolated product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The expected outcome is the Markovnikov product, 2-chloro-1-phenylethanol.

Caption: Workflow for chlorohydrin synthesis and purification.

Part 4: Applications in Medicinal Chemistry

The primary synthetic utility of chlorohydrins is their role as direct precursors to epoxides. This intramolecular cyclization is typically achieved under basic conditions and proceeds via a Williamson ether synthesis-type mechanism.[1] Chiral chlorohydrins, and by extension chiral epoxides, are of immense value in the asymmetric synthesis of pharmaceuticals, where specific stereoisomers are required for biological activity.[2] A notable example is the synthesis of beta-blockers like propranolol, where a chiral epichlorohydrin intermediate is a key building block.[2] The ability to install two distinct functional groups (Cl and OH) across a double bond with predictable stereochemistry makes this reaction a powerful tool in the drug developer's arsenal.

Conclusion

The synthesis of chlorohydrins from alkenes and hypochlorous acid is a cornerstone reaction in organic synthesis. Its mechanism, governed by the formation of a bridged chloronium ion, ensures high predictability in both regioselectivity (Markovnikov) and stereochemistry (anti-addition). Modern advancements have provided a suite of reagents, such as NCS and tBuOCl, that offer safer and more convenient alternatives to gaseous chlorine, enhancing the practicality of this transformation in research and development settings. For professionals in drug discovery, a thorough understanding of this reaction provides a reliable method for converting simple alkenes into versatile epoxide precursors, enabling the efficient construction of complex and biologically active molecules.

References

-

Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water - Organic & Biomolecular Chemistry. (2024-03-26). Royal Society of Chemistry. [Link]

-

Halohydrin Formation and Stereochemistry. (2025-10-30). Coconote. [Link]

-

Formation of Halohydrins. (2020-05-30). Chemistry LibreTexts. [Link]

-

Stereochemistry of Halohydrin Formation. (2021-09-16). YouTube. [Link]

-

Halohydrins from Alkenes. Chemistry Steps. [Link]

-

Halohydrin formation is a stereospecific reaction. Identify the p... | Study Prep in Pearson+. (2024-02-18). Pearson+. [Link]

-

Chlorohydrin Formation of Alkenes with Cl₂ and H₂O. OrgoSolver. [Link]

-

Preparation and drug application of chiral epichlorohydrin. (2025-08-07). ResearchGate. [Link]

-

How Is Hypochlorous Acid Made? - Chemistry For Everyone. (2025-05-27). YouTube. [Link]

-

CHLOROAMIDATION OF ALKENES USING SODIUM HYPOCHLORITE PENTAHYDRATE AND ITS APPLICATION TO SYNTHESIS OF AZIRIDINES. HETEROCYCLES. [Link]

-

Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. National Institutes of Health (NIH). [Link]

-

Two plausible reaction mechanisms for the formation of chlorohydrin. ResearchGate. [Link]

-

DIY Hypochlorous Acid: How to Make Your Own Solution Safely. (2024-12-06). Simpl. [Link]

-

METHOD OF PREPARATION AND PROPERTIES OF PURE HYPOCHLOROUS ACID, HOCL. (2024-07-18). TREA. [Link]

-

(PDF) N-Chlorosuccinimide (NCS). (2025-08-07). ResearchGate. [Link]

-

Formation of chlorohydrins from alkenes using water and Cl2. Master Organic Chemistry. [Link]

-

Regioselectivity of electrophilic addition of Halogen and Water (Halohydrin) on Alkenes?. (2020-11-26). Chemistry Stack Exchange. [Link]

-

How can HOCl be made?. hocl.info. [Link]

-

Hypochlorous acid. Wikipedia. [Link]

- Preparation of chlorohydrins.

-

Chlorohydrin synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2024-10-29). Bentham Science. [Link]

-

N-Chlorosuccinimide. Wikipedia. [Link]

-

Efficient conversion of alkenes to chlorohydrins by a Ru-based artificial enzyme. (2017-03-09). RSC Publishing. [Link]

-

tert-BUTYL HYPOCHLORITE. Organic Syntheses Procedure. [Link]

-

Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism. Chemical Communications (RSC Publishing). [Link]

-

Regioselectivity of Alkene Reactions. (2020-10-20). YouTube. [Link]

-

Convenient synthesis of chlorohydrins from epoxides using zinc oxide: Application to 5,6‐epoxysitosterol. Semantic Scholar. [Link]

-

tert-Butyl Hypochlorite. Organic Chemistry Portal. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

Sources

- 1. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. coconote.app [coconote.app]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Hypochlorous acid - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tert-Butyl Hypochlorite [organic-chemistry.org]

- 16. Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. hocltrust.org [hocltrust.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Regioselectivity of Chlorohydrin Formation from Unsymmetrical Alkenes

This guide provides a comprehensive exploration of the regioselectivity observed in the formation of chlorohydrins from unsymmetrical alkenes. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this fundamental organic transformation. We will delve into the causal factors behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of Halohydrins

Halohydrins, compounds containing adjacent halogen and hydroxyl groups, are versatile intermediates in organic synthesis.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they serve as precursors to epoxides and other valuable chiral building blocks.[2][3] The reaction of an alkene with a halogen (such as chlorine or bromine) in the presence of water is a primary method for their synthesis.[2][4] When the starting alkene is unsymmetrical, the reaction can theoretically yield two different constitutional isomers, making the control of regioselectivity a critical concern.[5]

This guide will focus specifically on chlorohydrin formation, elucidating the mechanistic underpinnings that govern the preferential formation of one regioisomer over the other.

The Core Mechanism: Unraveling the Path to Regioselectivity

The formation of a chlorohydrin from an alkene is a two-step electrophilic addition reaction. Understanding this mechanism is paramount to comprehending the observed regioselectivity.

Step 1: Formation of the Bridged Chloronium Ion

The initial step involves the electrophilic attack of the alkene's π-electrons on the chlorine molecule (Cl₂).[4] This interaction leads to the heterolytic cleavage of the Cl-Cl bond and the formation of a cyclic, three-membered intermediate known as a bridged chloronium ion.[6][7] This intermediate is crucial as it prevents the formation of a discrete carbocation, thereby precluding carbocation rearrangements.[8][9]

Step 2: Nucleophilic Attack by Water

In the second step, a water molecule, acting as a nucleophile, attacks one of the two carbons of the chloronium ion.[4][10] This attack occurs from the side opposite to the bridged chlorine atom, resulting in an anti-addition stereochemistry.[7][8] The choice of which carbon is attacked by the water molecule dictates the regiochemical outcome of the reaction.

The reaction follows Markovnikov's rule, where the nucleophile (water) preferentially attacks the more substituted carbon of the bridged chloronium ion.[2][4] Consequently, the hydroxyl group becomes attached to the more substituted carbon, and the chlorine atom binds to the less substituted carbon.[2][11]

Step 3: Deprotonation

The final step is a proton transfer from the resulting oxonium ion to a water molecule or a chloride ion in the solvent, yielding the neutral chlorohydrin product.[4][10]

Mechanistic Rationale for Regioselectivity

The regioselectivity of the nucleophilic attack is governed by the electronic nature of the bridged chloronium ion. While the positive formal charge resides on the chlorine atom, the two carbons of the ring bear a partial positive charge.[6][12] The more substituted carbon can better stabilize this partial positive charge due to the electron-donating effects of the alkyl groups.[6][13] This increased stabilization makes the more substituted carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[12][13]

This can be visualized as a resonance hybrid where the resonance contributor with the positive charge on the more substituted carbon is more significant.[14]

Visualizing the Mechanism

The following diagram, rendered in DOT language, illustrates the stepwise mechanism of chlorohydrin formation from propene, highlighting the key intermediates and the basis for regioselectivity.

Caption: Mechanism of chlorohydrin formation from propene.

Factors Influencing Regioselectivity

While the electronic effects described above are the primary drivers of regioselectivity, other factors can also play a role:

-

Alkene Structure: The degree of substitution on the alkene carbons has the most significant impact. The greater the difference in substitution, the higher the regioselectivity.

-

Solvent: The reaction is typically carried out in a nucleophilic solvent like water, which also acts as the nucleophile.[8] The use of an aqueous medium is often more cost-effective and eliminates the need for solvent recovery.[15] While other nucleophilic solvents can be used, water is the most common for chlorohydrin formation.[10]

-

Halogen: While this guide focuses on chlorine, the same principles apply to bromine (for bromohydrin formation). The nature of the halogen can subtly influence the stability and structure of the halonium ion.

Experimental Protocol: Synthesis of 1-chloro-2-phenylethanol from Styrene

This section provides a detailed, self-validating protocol for the synthesis of a chlorohydrin from an unsymmetrical alkene, styrene.

Objective: To synthesize 1-chloro-2-phenylethanol with high regioselectivity.

Materials:

-

Styrene

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 equivalent) in a 1:1 mixture of DMSO and water.

-

Addition of NCS: Cool the reaction mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-chloro-2-phenylethanol.

Rationale for Experimental Choices:

-

NCS as Chlorine Source: NCS is a convenient and safer alternative to gaseous chlorine.

-

DMSO/Water Solvent System: This solvent mixture effectively dissolves both the organic substrate (styrene) and the inorganic reagent (NCS), facilitating the reaction.[2]

-

Low Temperature: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Quantitative Data on Regioselectivity

The regioselectivity of chlorohydrin formation is often very high, with the Markovnikov product being formed almost exclusively. The table below summarizes typical regioselectivity data for the chlorohydrin formation from various unsymmetrical alkenes.

| Alkene | Major Regioisomer | Minor Regioisomer | Regioselectivity (%) |

| Propene | 1-chloro-2-propanol | 2-chloro-1-propanol | >95:5 |

| 1-Butene | 1-chloro-2-butanol | 2-chloro-1-butanol | >95:5 |

| Styrene | 2-chloro-1-phenylethanol | 1-chloro-2-phenylethanol | >99:1 |

Note: The exact regioselectivity can vary slightly depending on the specific reaction conditions.

Conclusion

The regioselectivity of chlorohydrin formation from unsymmetrical alkenes is a well-understood phenomenon governed by the principles of electrophilic addition and carbocation stability. The reaction proceeds through a bridged chloronium ion intermediate, with subsequent nucleophilic attack by water occurring at the more substituted carbon, in accordance with Markovnikov's rule. This high degree of regioselectivity, coupled with the synthetic utility of chlorohydrins, makes this reaction a valuable tool in the arsenal of organic chemists, particularly in the fields of drug discovery and development.

References

- Coconote. (2025, October 30).

- Chemistry LibreTexts. (2020, May 30). 9.

- Chemistry Steps.

- Chemistry LibreTexts. (2019, September 3). 8.

- YouTube. (2021, September 16).

- Master Organic Chemistry. (2013, March 15).

- Chemistry LibreTexts. (2024, April 3). 8.

- Chemistry LibreTexts. (2023, August 5). 8.

- BYJU'S. Synthesis of Halohydrin.

- Stack Exchange. (2020, November 26).

- OrgoSolver.

- YouTube. (2019, October 17). Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions.

- Google Patents. (1992).

- YouTube. (2019, September 11).

- Wikipedia. Regioselectivity.

- Organic Chemistry Portal. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution.

- University of Calgary. Ch 6 : Regio- and Stereoselectivity.

Sources

- 1. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution [organic-chemistry.org]

- 4. coconote.app [coconote.app]

- 5. Regioselectivity - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. US5146011A - Preparation of chlorohydrins - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry of Chlorohydrin Formation

Abstract

The formation of chlorohydrins via the halohydrin reaction is a cornerstone of synthetic organic chemistry, providing a versatile pathway to valuable intermediates such as epoxides and amino alcohols. A profound understanding of the stereochemical intricacies of this reaction is paramount for drug development professionals and researchers aiming to control the three-dimensional architecture of target molecules. This guide delineates the mechanistic underpinnings of chlorohydrin formation with a stringent focus on stereochemistry. We will explore the pivotal role of the bridged chloronium ion intermediate, the principles of anti-addition, and the factors governing regioselectivity. By integrating established mechanistic theory with practical insights, this document serves as a comprehensive resource for the strategic design and execution of stereocontrolled chlorohydrin syntheses.

Introduction: The Significance of Stereocontrol in Halohydrin Chemistry

The biological activity of a chiral molecule is inextricably linked to its absolute stereochemistry. In the realm of drug discovery and development, the ability to selectively synthesize one enantiomer or diastereomer over another is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The halohydrin reaction, which introduces a halogen and a hydroxyl group across a double bond, is a powerful tool for installing two adjacent stereocenters.[1][2] Consequently, mastering the stereochemical outcome of this transformation is essential for the rational design of complex molecular architectures.

This guide will provide a detailed examination of the stereochemistry of chlorohydrin formation from alkenes. We will dissect the reaction mechanism, highlighting the key intermediates and transition states that dictate the spatial arrangement of the newly formed bonds. Furthermore, we will discuss practical considerations and established protocols to empower researchers to leverage this reaction for the stereoselective synthesis of key chemical building blocks.

The Core Mechanism: Unraveling the Path to Anti-Addition

The reaction of an alkene with a source of electrophilic chlorine (such as Cl₂) in the presence of water as a nucleophile is the most common method for preparing chlorohydrins.[3][4] The stereochemical course of this reaction is predominantly governed by the formation of a cyclic chloronium ion intermediate.[1][3][5][6]

The mechanism can be dissected into three key steps:

Step 1: Formation of the Bridged Chloronium Ion The reaction is initiated by the electrophilic attack of the alkene's π-electrons on the chlorine molecule.[1][6] This interaction leads to the heterolytic cleavage of the Cl-Cl bond and the simultaneous formation of a three-membered ring containing a positively charged chlorine atom, known as the chloronium ion.[1][3][6] This bridged intermediate is crucial as it prevents the formation of a discrete carbocation, thereby precluding carbocation rearrangements and locking the initial stereochemistry of the alkene.[3][7][8]

Step 2: Nucleophilic Attack by Water The chloronium ion is highly strained and electrophilic. Water, being the solvent and present in large excess, acts as a nucleophile and attacks one of the two carbon atoms of the chloronium ion.[1][3][9] This attack occurs from the face opposite to the bulky chloronium ion, following an SN2-like trajectory.[3][6] This "backside attack" is the origin of the observed anti-addition, meaning the chlorine and hydroxyl groups are added to opposite faces of the original double bond.[1][3][4][10]

Step 3: Deprotonation The resulting oxonium ion is then deprotonated by a water molecule or a chloride ion to yield the neutral chlorohydrin product.[1][3]

The overall stereochemical outcome is the anti-addition of chlorine and a hydroxyl group across the double bond.[1][3][4] If the starting alkene is cyclic, this results in the formation of a trans-disubstituted product.[10] For acyclic alkenes that can form two new stereocenters, this anti-addition leads to the formation of a pair of enantiomers.[1][3]

Visualizing the Mechanism

Sources

- 1. coconote.app [coconote.app]

- 2. youtube.com [youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isomeric Chlorohydrins

Introduction: The Strategic Importance of Chlorohydrins

Chlorohydrins are a class of organic compounds containing a chlorine atom and a hydroxyl group on adjacent carbon atoms. Their significance in synthetic and medicinal chemistry cannot be overstated. They serve as pivotal intermediates, most notably in the production of epoxides, which are versatile building blocks for a vast array of pharmaceuticals and specialty polymers.[1][2][3] The isomeric nature of chlorohydrins—arising from the relative positions of the chlorine and hydroxyl groups (regioisomers) and their spatial arrangement (stereoisomers)—imparts distinct physical and chemical properties that must be expertly navigated for successful application in research and development.

This guide provides a comprehensive exploration of the physicochemical properties and reactivity of isomeric chlorohydrins, grounded in mechanistic principles and supported by actionable experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively synthesize, characterize, and utilize these valuable chemical entities.

Part 1: Comparative Physical Properties of Propylene Chlorohydrin Isomers

The most fundamental chlorohydrins derived from propene are 1-chloro-2-propanol and 2-chloro-1-propanol. While sharing the same molecular formula (C₃H₇ClO), their structural differences lead to measurable variations in their physical properties.[4] These differences are critical for purification, identification, and handling.

A common synthetic route, such as the chlorohydrination of propylene, often yields a mixture of these regioisomers, with 1-chloro-2-propanol typically being the major product.[4] The primary impurity in crude 1-chloro-2-propanol is often its regioisomer, 2-chloro-1-propanol.[5] Understanding their distinct boiling points is paramount for their separation via fractional distillation.[5]

| Property | 1-Chloro-2-propanol (sec-Propylene chlorohydrin) | 2-Chloro-1-propanol (β-Propylene chlorohydrin) |

| Structure | CH₃CH(OH)CH₂Cl | CH₃CH(Cl)CH₂OH |

| CAS Number | 127-00-4[6] | 78-89-7[7][8][9] |

| Molecular Weight | 94.54 g/mol [6][8] | 94.54 g/mol [8][9] |

| Appearance | Colorless liquid[6] | Colorless liquid[9] |

| Boiling Point | 126-127 °C (259-261 °F)[1][5][6][10] | 133-134 °C (271-273 °F)[5][7][9] |

| Density | 1.111 - 1.115 g/mL at 20-25 °C[1][5][10] | 1.103 g/mL at 20 °C[7][8] |

| Refractive Index | 1.439 at 20 °C[1][6] | 1.436 at 20 °C[7][9] |

| Solubility in Water | Soluble (≥100 mg/mL)[6][10] | Soluble[9] |

Part 2: Synthesis and Mechanistic Insights

The primary industrial method for synthesizing chlorohydrins is the electrophilic addition of hypochlorous acid (HOCl), often generated in situ from chlorine and water, to an alkene.[2][11] This reaction's mechanism dictates both the regioselectivity and stereoselectivity of the product, which is a critical consideration for downstream applications.

Mechanism of Chlorohydrin Formation from an Alkene

The reaction proceeds via a bridged halonium ion intermediate, which prevents carbocation rearrangements and ensures a predictable stereochemical outcome.[11]

-

Electrophilic Attack & Chloronium Ion Formation : The π-bond of the alkene acts as a nucleophile, attacking the chlorine atom. This forms a cyclic, three-membered chloronium ion intermediate.[11][12]

-

Nucleophilic Opening by Water : A water molecule, acting as a nucleophile, attacks one of the carbons of the chloronium ion. This attack occurs from the side opposite the chloronium bridge, resulting in anti-addition of the -Cl and -OH groups.[11][13]

-

Regioselectivity (Markovnikov's Rule) : The water molecule preferentially attacks the more substituted carbon of the chloronium ion. This is because the more substituted carbon can better stabilize the partial positive charge in the transition state.[11] This results in the hydroxyl group adding to the more substituted carbon.

-

Deprotonation : A final deprotonation step by another water molecule yields the neutral chlorohydrin product.[11]

Caption: Mechanism of Chlorohydrin Formation from Propene.

Protocol 1: Synthesis of Propylene Chlorohydrin

This protocol describes the laboratory-scale synthesis of a mixture of 1-chloro-2-propanol and 2-chloro-1-propanol from propene using trichloroisocyanuric acid as a safe and effective chlorine source.[14]

Materials:

-

Trichloroisocyanuric acid (TCCA)

-

Acetone

-

Water

-

Propene gas

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, prepare a solution of TCCA in a 1:1 mixture of acetone and water. Cool the flask in an ice bath to 0-5 °C.

-

Alkene Addition: Bubble propene gas slowly through the stirred solution. Monitor the reaction temperature, ensuring it remains below 10 °C. The disappearance of the solid TCCA indicates the reaction is progressing.

-

Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench any remaining active chlorine by slowly adding a 5% sodium bisulfite solution until a test with starch-iodide paper is negative.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of regioisomers, can be purified and separated by fractional distillation under reduced pressure.[5] Collect the fraction corresponding to 1-chloro-2-propanol (lower boiling point) first.

Part 3: Characteristic Chemical Reactivity

The dual functionality of chlorohydrins—an alcohol and an alkyl halide—governs their chemical reactivity. The most significant reaction is their conversion to epoxides, a cornerstone of organic synthesis.

Epoxide Formation: Intramolecular Williamson Ether Synthesis

In the presence of a base, chlorohydrins undergo an intramolecular Sₙ2 reaction to form epoxides.[15] This reaction is a classic example of an intramolecular Williamson ether synthesis.[16][17][18]

Mechanism:

-

Deprotonation: A base (e.g., NaOH, KOH) removes the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide ion.[19][20]

-

Intramolecular Sₙ2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the chlorine atom.[19] This backside attack displaces the chloride ion (a good leaving group), forming a three-membered cyclic ether—the epoxide.[15]

This reaction is highly efficient, particularly for the formation of three-, five-, and six-membered rings.[18][20]

Sources

- 1. 1-Chloro-2-propanol Propylene chlorohydrin [sigmaaldrich.com]

- 2. US5146011A - Preparation of chlorohydrins - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1-propanol | 78-89-7 [chemicalbook.com]

- 8. 2-Chloro-1-propanol CAS#: 78-89-7 [m.chemicalbook.com]

- 9. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. orgosolver.com [orgosolver.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Design a synthesis for each of the following, using an intramolec... | Study Prep in Pearson+ [pearson.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05781C [pubs.rsc.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Nomenclature of Chloroenhydrins: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic chemistry, precise and unambiguous nomenclature is paramount. This guide provides a comprehensive exploration of the nomenclature of chloroenhydrins, a class of compounds of significant interest in chemical synthesis and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes the rigorous rules of the International Union of Pure and Applied Chemistry (IUPAC) with practical insights to empower researchers with a clear and authoritative understanding of chloroenhydrin naming conventions.

Defining Chloroenhydrins: More Than Just a Name

Chloroenhydrins are a subclass of halohydrins, which are organic compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms.[1][2] Specifically, in chloroenhydrins, the halogen is chlorine.[1] These bifunctional molecules are valuable synthetic intermediates, notably in the production of epoxides and other fine chemicals.[3][4] A classic example is the industrial synthesis of propylene oxide from propylene chlorohydrin.[3][4]

The structural arrangement of a this compound is a vicinal haloalcohol, meaning the chlorine and hydroxyl groups are positioned on neighboring carbons. This proximity of functional groups is key to their chemical reactivity and is the central feature that their nomenclature must accurately describe.

The Cornerstone of Clarity: IUPAC Nomenclature

The IUPAC system provides a systematic and logical approach to naming organic compounds, ensuring that every distinct structure has a unique and universally understood name.[5][6][7] The naming of chloroenhydrins adheres to these fundamental principles, which are predicated on identifying the principal functional group, the parent carbon chain, and the nature and location of all substituents.

The Hierarchy of Functional Groups: A Guiding Principle

When a molecule contains more than one type of functional group, IUPAC rules dictate a priority order to determine which group defines the suffix of the compound's name.[8][9] For chloroenhydrins, the two key functional groups are the hydroxyl group (-OH) and the chlorine atom (-Cl).

The alcohol group takes precedence over the halogen. Consequently, the hydroxyl group dictates the parent name of the molecule, which will end in the suffix "-ol". The chlorine atom is treated as a substituent and is indicated by the prefix "chloro-".

A summarized priority table for relevant functional groups is presented below:

| Priority | Functional Group | Suffix (if highest priority) | Prefix (if lower priority) |

| Higher | Carboxylic Acids | -oic acid | carboxy- |

| Aldehydes | -al | oxo- or formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Lower | Halogens | (never has suffix priority) | fluoro-, chloro-, bromo-, iodo- |

| Alkyl groups | (never has suffix priority) | methyl-, ethyl-, etc. |

This table provides a simplified overview. For a comprehensive list, consult the official IUPAC guidelines.

A Step-by-Step Guide to Naming Chloroenhydrins

The systematic naming of a this compound can be broken down into a logical sequence of steps:

-

Identify the Principal Functional Group: As established, the hydroxyl (-OH) group is the principal functional group in a this compound. This determines the suffix of the name will be "-ol".

-

Determine the Parent Carbon Chain: The longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group is the parent chain. The name of this alkane chain forms the root of the compound's name (e.g., ethane, propane, butane).

-

Number the Parent Chain: The chain is numbered from the end that gives the carbon atom bearing the hydroxyl group the lowest possible number.

-

Identify and Locate Substituents: The chlorine atom is named as a "chloro" substituent. Its position is indicated by the number of the carbon atom to which it is attached. Other substituents, such as alkyl groups, are also identified and their positions numbered.

-

Assemble the Full IUPAC Name: The name is constructed in the following order:

-

Substituents are listed alphabetically (e.g., chloro before methyl).

-

The position of each substituent is indicated by a number preceding its name.

-

The parent chain name is appended.

-

The suffix "-ol" is added, with its position indicated by a number before the suffix.

-

This systematic process is visualized in the following workflow diagram:

Sources

- 1. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 2. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 7. cuyamaca.edu [cuyamaca.edu]

- 8. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 9. chem.libretexts.org [chem.libretexts.org]

Theoretical studies on the stability of chloroenhydrin conformers

An In-Depth Technical Guide to the Theoretical Stability of Chloroenhydrin Conformers

Abstract

Chloroenhydrins, or β-chloro alcohols, are a vital class of organic compounds that serve as key intermediates in the synthesis of epoxides and other valuable chemicals.[1] Their reactivity and utility are intrinsically linked to their three-dimensional structure, specifically the rotational isomerism around the carbon-carbon single bond. This guide provides a comprehensive exploration of the theoretical principles and computational methodologies employed to understand the conformational stability of chloroenhydrins, with a primary focus on the archetypal molecule, 2-chloroethanol. We will delve into the nuanced interplay of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative effects that defy classical steric predictions, leading to the anomalous stability of the gauche conformer. This document is intended for researchers, scientists, and drug development professionals who utilize computational chemistry to predict and rationalize molecular behavior.

Introduction: The Conundrum of this compound Conformation

In organic chemistry, a halohydrin is a functional group where a halogen and a hydroxyl group are bonded to adjacent carbon atoms.[1] Chloroenhydrins, such as 2-chloroethanol, are particularly important as precursors for industrial chemicals like propylene oxide.[1] The flexibility of the C-C single bond allows for the existence of multiple rotational isomers, or conformers.

Typically, conformational analysis predicts that substituents on adjacent carbons will favor an anti-periplanar arrangement (180° dihedral angle) to minimize steric repulsion, a principle well-established in simple alkanes.[2][3] However, 2-chloroethanol presents a classic exception. Experimental and theoretical studies have consistently shown that the gauche conformer (approximately 60° dihedral angle) is energetically more stable than the anti conformer.[4][5] This phenomenon, known as the "gauche effect," is central to understanding the behavior of many 1,2-disubstituted ethanes.[6][7] This guide will dissect the underlying quantum mechanical forces responsible for this stability.

Foundational Principles of Conformational Stability

The relative stability of this compound conformers is not governed by a single factor but by a delicate balance of competing electronic and steric effects.

Intramolecular Hydrogen Bonding: The Dominant Stabilizing Force

The primary reason for the enhanced stability of the gauche conformer in 2-chloroethanol is the formation of a weak intramolecular hydrogen bond between the acidic hydrogen of the hydroxyl group and the electronegative chlorine atom.[5][6] This interaction creates a pseudo-five-membered ring structure, which significantly lowers the potential energy of the gauche arrangement compared to the anti, where the O-H and C-Cl bonds are too far apart to interact.[4] This attractive force is strong enough to overcome the inherent torsional and steric strain that would otherwise favor the anti conformer.[4][6]

The Gauche Effect and Hyperconjugation

Beyond hydrogen bonding, the gauche effect is also explained by hyperconjugation.[7] This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In 2-chloroethanol, the gauche conformation allows for optimal overlap between the C-H bonding orbitals (σC-H) and the C-Cl antibonding orbital (σC-Cl).[7][8] This σ → σ* delocalization stabilizes the molecule. The electron-withdrawing nature of chlorine makes the σ*C-Cl orbital a good electron acceptor, enhancing this effect.[7] While the anti conformer also exhibits hyperconjugation, the specific interactions in the gauche form provide a greater degree of stabilization.

Solvent Effects on Conformational Equilibrium

The stability of conformers can be highly sensitive to the surrounding environment.[7] In the gas phase or in non-polar solvents, the intramolecular hydrogen bond is a primary stabilizing factor for the gauche conformer. However, in polar, protic solvents (like water or alcohols), the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl group of the this compound.[9] This competition can weaken or disrupt the intramolecular hydrogen bond, thereby decreasing the relative stability of the gauche conformer and shifting the equilibrium towards the more polar anti conformer. Computational studies must account for these interactions using solvation models to accurately predict conformational preferences in solution.[10]

Theoretical and Computational Methodologies

Modern computational chemistry provides powerful tools to dissect the subtle energetic differences between conformers. The choice of method represents a trade-off between accuracy and computational cost.

Quantum Mechanical Approaches

-

Ab Initio Methods : These methods are derived directly from theoretical principles without the use of experimental data.[11]

-

Møller-Plesset Perturbation Theory (MP2) and Coupled Cluster (CCSD) are high-accuracy methods that are often used to obtain benchmark energies for small molecules like 2-chloroethanol.[8][12][13] They provide a robust description of electron correlation effects, which are crucial for accurately modeling weak interactions like hydrogen bonds.

-

-

Density Functional Theory (DFT) : DFT is a workhorse of computational chemistry, offering a favorable balance of accuracy and efficiency.[14][15] Functionals like B3LYP are commonly used for conformational analysis.[8] DFT calculations are well-suited for geometry optimizations and frequency calculations of different conformers.

Basis Sets

The basis set is the set of mathematical functions used to build molecular orbitals. The choice is critical for accurate results.

-

Pople-style basis sets (e.g., 6-311++G(d,p)) : These are widely used. The "+" symbols indicate the addition of diffuse functions, which are essential for describing lone pairs and weak, long-range interactions like hydrogen bonds.[15]

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit. The "aug-" prefix denotes the inclusion of diffuse functions, making them highly suitable for studying non-covalent interactions.[8]

Advanced Analysis Techniques

-

Natural Bond Orbital (NBO) Analysis : NBO analysis is a powerful tool for translating the complex quantum mechanical wavefunction into chemically intuitive concepts like bonds, lone pairs, and orbital interactions.[8] It is particularly useful for quantifying the stabilizing energy associated with hyperconjugative interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. It can be used to identify and characterize weak interactions, including hydrogen bonds, by locating bond critical points between the interacting atoms.

A Practical Guide: Computational Workflow for 2-Chloroethanol

This section outlines a standard protocol for the theoretical analysis of 2-chloroethanol conformers using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Step-by-Step Methodology:

-

Construct Initial Geometries : Build the 3D structures for the gauche (Cl-C-C-O dihedral ≈ 60°) and anti (Cl-C-C-O dihedral = 180°) conformers of 2-chloroethanol using a molecular editor.

-

Geometry Optimization : Perform a full geometry optimization for each conformer to locate the nearest stationary point on the potential energy surface.

-

Method : DFT (e.g., B3LYP)

-

Basis Set : 6-311++G(d,p) or larger

-

-

Vibrational Frequency Calculation : Run a frequency calculation at the same level of theory as the optimization. This serves two purposes:

-

Verification : A true energy minimum will have zero imaginary frequencies.[11] A single imaginary frequency indicates a transition state.

-

Thermodynamics : The calculation provides the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections (enthalpy, Gibbs free energy).

-

-

Calculate Relative Energies : The relative stability is determined by comparing the total electronic energies, corrected for ZPVE.

-

ΔE(ZPVE-corrected) = (Eanti + ZPVEanti) - (Egauche + ZPVEgauche)

-

A positive ΔE indicates that the anti conformer is less stable than the gauche conformer.

-

-

Incorporate Solvent Effects (if applicable) : To model the system in solution, repeat the optimization and frequency calculations using an implicit solvation model like the Polarizable Continuum Model (PCM).[16] Specify the desired solvent (e.g., water, carbon tetrachloride).

-

Analyze Bonding : Perform an NBO analysis on the optimized geometries to quantify the energy of the key hyperconjugative interactions (e.g., σC-H → σ*C-Cl) that contribute to the stability of the gauche conformer.[8]

Quantitative Data Summary

Theoretical calculations provide quantitative estimates of the energy difference between conformers. The exact values depend on the level of theory and basis set used.

| Conformer | Level of Theory | Relative Energy (kcal/mol) | Key Finding | Reference |

| Gauche | CCSD/cc-pVDZ | 0.00 | Global minimum, most stable conformer. | [12] |

| Anti | CCSD/cc-pVDZ | +1.57 | Significantly less stable than the gauche form. | [12] |

| Gauche | B3LYP/aug-cc-pVTZ | 0.00 | Confirmed as the most stable conformer. | [8] |

| Anti | B3LYP/aug-cc-pVTZ | +1.83 | Higher in energy due to lack of H-bond. | [8] |

| Gauche | MP2/aug-cc-pVTZ | 0.00 | Ab initio methods confirm stability. | [8] |

| Anti | MP2/aug-cc-pVTZ | +1.48 | Consistent results across different methods. | [8] |

Note: Relative energies are typically corrected for zero-point vibrational energy.

Conclusion

The conformational preference of chloroenhydrins is a textbook example of how subtle, non-covalent interactions can dictate molecular structure and, by extension, chemical reactivity. Theoretical studies have been indispensable in elucidating that the stability of the gauche conformer of 2-chloroethanol is not an anomaly but a predictable outcome of the interplay between intramolecular hydrogen bonding and hyperconjugative effects.[6][8] For professionals in drug development and materials science, a thorough understanding of these principles, enabled by robust computational methodologies, is crucial for designing molecules with specific three-dimensional shapes and desired properties. The workflows and theoretical frameworks presented in this guide provide a solid foundation for the predictive analysis of complex molecular systems.

References

-

Brainly.in. (2019-10-28). Which is most stable conformer of 2-chloroethanol?Link

-

ResearchGate. The structure of the conformers of 2-chloroethanol molecule calculated...Link

-

Wikipedia. Halohydrin. Link

-

PubMed Central (PMC). (2018-06-21). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Link

-

Filo. The most stable conformational isomer of 2-chloroethanol is: Gauche conf..Link

-

Acta Chemica Scandinavica. Infrared studies on rotational isomerism. III. 2-Chloro- and 2-bromo-ethanol. Link

-

Filo. (2024-08-27). The most stable conformation of 2-chloroethanol (chlorohydrin) is (a) skew (b) staggered (c) eclipsed (d) gauiche.Link

-

ResearchGate. (2025-08-06). Infrared studies on rotational isomerism. III. 2-Chloro- and 2-bromo-ethanol. Link

-

ResearchGate. (2025-10-14). Conformer Selection by Electrostatic Hexapoles: A Theoretical Study on 1-Chloroethanol and 2-Chloroethanol. Link

-

PubMed Central (PMC). The Gauche Effect in XCH2CH2X Revisited. Link

-

Wikipedia. Gauche effect. Link

-

Chemistry Steps. Halohydrins from Alkenes. Link

-

ResearchGate. 1-chloroethanol and 2-chloroethanol structures represented by ball-and-stick model. Link

-

Radboud Repository. The Gauche Effect in XCH2CH2X Revisited. Link

-

Chinese Journal of Chemical Physics. (2011-08-27). Ab initio Study of Hyperconjugative Effect on Electronic Wavefunctions of 2-chloroethanol. Link

-

Journal of the American Chemical Society. Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. Link

-

Khan Academy. Halohydrin formation. Link

-

Chemistry LibreTexts. (2020-05-30). 9.10: Formation of Halohydrins. Link

-

ResearchGate. (2025-08-07). Solvent Effects on trans/gauche Conformational Equilibria of Substituted Chloroethanes: a Polarizable Continuum Model Study. Link

-

PubMed Central (PMC). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Link

-

YouTube. (2022-02-06). Conformational isomerism in 2,Chloro ethanol#Conformational isomerism in chlorohydrin. Link

-

ResearchGate. (2025-08-06). An Electron Diffraction of the anti-gauche Ratio as a Function of Temperature for Ethylene Chlorohydrin, 2Chloroethanol. Link

-

ResearchGate. (2025-08-10). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Link

-

PubMed Central (PMC). (2023-01-12). Conformational Features and Hydration Dynamics of Proteins in Cosolvents: A Perspective from Computational Approaches. Link

-

PubMed. Rotational spectra and computational analysis of two conformers of leucinamide. Link

-

ChemRxiv. Conformer Selection Upon Dilution with Water: The Fascinating Case of Liquid Ethylene Glycol Studied via Molecular Dynamics Simulations. Link

-

Agilent. (2022-06-15). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions. Link

-

ResearchGate. Effects of solvent and temperature on the conformational interconversion of α-monosubstituted cyclododecanones. Link

-

ResearchGate. (PDF) Structures and stabilities of naturally occurring cyclodextrins: a theoretical study of symmetrical conformers. Link

-

ResearchGate. (2025-08-06). Solvent effect on complexation reactions. Link

-

PubMed. DFT study of the chlorine promotion effect on the ethylene adsorption over iron clusters. Link

-

YouTube. (2015-05-26). Evaluating Relative Stability of Chair Conformers. Link

-

PubMed. Study of conformational stability, structural, electronic and charge transfer properties of cladrin using vibrational spectroscopy and DFT calculations. Link

-

ResearchGate. Determination of the Conformational Composition of Ethylene Glycol by RAS Spectroscopy and DFT Calculations. Link

-

PubMed Central (PMC). (2022-12-16). Benchmark Ab Initio Determination of the Conformers, Proton Affinities, and Gas-Phase Basicities of Cysteine. Link

-

IJERT. An Ab-Initio Study on Conformers of Cyclohexane. Link

-

Khan Academy. Stability of cycloalkanes. Link

-

YouTube. (2020-10-01). 4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry. Link

Sources

- 1. Halohydrin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. The most stable conformational isomer of 2-chloroethanol is: Gauche conf.. [askfilo.com]

- 5. The most stable conformation of 2-chloroethanol (chlorohydrin) is (a) ske.. [askfilo.com]

- 6. brainly.in [brainly.in]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijert.org [ijert.org]

- 12. researchgate.net [researchgate.net]

- 13. Benchmark Ab Initio Determination of the Conformers, Proton Affinities, and Gas-Phase Basicities of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DFT study of the chlorine promotion effect on the ethylene adsorption over iron clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of conformational stability, structural, electronic and charge transfer properties of cladrin using vibrational spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Elucidating Chloroenhydrin Reaction Mechanisms Through Quantum Mechanical Calculations

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for leveraging quantum mechanical (QM) calculations to investigate the reaction mechanisms of chloroenhydrins. We will move beyond procedural lists to explore the causal reasoning behind computational choices, ensuring a robust and validated approach to mechanistic inquiry. This document is structured to serve as a practical and theoretical resource for scientists aiming to apply high-level computational chemistry to solve real-world challenges in synthesis and drug development.

The Strategic Importance of Chloroenhydrins

Chloroenhydrins, more broadly known as halohydrins, are bifunctional molecules containing adjacent chloro and hydroxyl groups.[1] Their significance stems from their role as versatile synthetic intermediates, most notably in the production of epoxides—a critical functional group in industrial chemistry and pharmaceuticals.[2][3] The chlorohydrin process, while established, presents challenges such as the formation of byproducts and environmental concerns, making a deeper, molecular-level understanding of its mechanism essential for process optimization and the development of greener alternatives.[2]

Quantum mechanical calculations offer a powerful lens to dissect these reaction mechanisms at a level of detail inaccessible to most experimental techniques. By modeling the potential energy surface, we can identify transition states, calculate activation barriers, and rationalize the stereo- and regioselectivity observed in the laboratory.[4][5]

The Theoretical Bedrock: Why Quantum Mechanics?

At its core, a chemical reaction is a story of electron rearrangement and nuclear motion. Quantum mechanics provides the fundamental language to describe this story. For the complex multi-atom systems involved in chloroenhydrin reactions, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[4][6]

DFT approximates the many-electron Schrödinger equation by reformulating the problem in terms of the spatially dependent electron density. The choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals) are the most critical decisions a computational chemist makes.

-

Expertise in Functional Selection : While hybrid functionals like B3LYP are robust general-purpose tools for geometry optimizations, functionals from the Minnesota family, such as M06-2X , are often superior for calculating reaction kinetics and non-covalent interactions, which can be crucial in solvated systems.[7]

-

Rationale for Basis Sets : Pople-style basis sets like 6-31G(d,p) are efficient for initial optimizations. However, for accurate energy calculations, especially involving anions or diffuse electron densities in transition states, larger, polarization- and diffuse-function-augmented basis sets like def2-TZVP or aug-cc-pVDZ are necessary.[8][9]

The overall workflow of a computational investigation into a reaction mechanism is a systematic process of mapping the potential energy surface.

Caption: A generalized workflow for elucidating reaction mechanisms using QM.

Core Mechanism 1: Electrophilic Addition for this compound Formation

The formation of a this compound from an alkene, such as propylene, in the presence of Cl₂ and water is a classic example of electrophilic addition.[10] The reaction proceeds through a cyclic chloronium ion intermediate, which dictates the observed stereochemistry (anti-addition).[1][11] The regioselectivity is governed by the subsequent nucleophilic attack of water on the more substituted carbon of this three-membered ring, consistent with Markovnikov's rule.[10][12]

Caption: Reaction coordinate diagram for propylene chlorohydrin formation.

Protocol 1: Calculating the Reaction Profile for Propylene Chlorohydrin Formation

This protocol outlines the steps to compute the potential energy surface for the reaction of propylene with Cl₂ in an aqueous solvent.

-

System Setup:

-

Build the initial structures for propylene, Cl₂, and a few explicit water molecules to represent the first solvation shell. Alternatively, use an implicit solvent model like the Polarizable Continuum Model (PCM) or SMD.[8]

-

Define the overall charge (0) and spin multiplicity (singlet) of the system.

-

-

Reactant Optimization:

-

Perform a geometry optimization and frequency calculation on the isolated reactants (propylene, Cl₂) and the reactant complex.

-

Causality: The frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[4]

-

-

Transition State (TS1) Search - Chloronium Ion Formation:

-

Use a method like Opt=TS(CalcFC,NoEigentest) with a Berny optimization algorithm in a program like Gaussian. Provide an initial guess for the transition state geometry where the Cl-Cl bond is elongated and one chlorine is approaching the double bond.

-

Validation: Perform a frequency calculation on the optimized TS structure. A single imaginary frequency corresponding to the formation of the C-Cl bonds and breaking of the C=C pi-bond validates the transition state.[4]

-

-

Intermediate Optimization:

-

Optimize the geometry of the cyclic chloronium ion intermediate. Confirm it is a minimum with a frequency calculation.

-

-

Transition State (TS2) Search - Water Attack:

-

Construct an initial geometry with a water molecule attacking one of the carbons of the chloronium ring from the backside.

-

Perform a transition state search and validate with a frequency calculation, looking for a single imaginary frequency corresponding to the C-O bond formation and C-Cl bond breaking within the ring.

-

-

Product Optimization:

-

Optimize the geometry of the resulting protonated chlorohydrin and subsequently the final neutral product after deprotonation.

-

-

Energy Refinement:

-

Perform single-point energy calculations on all optimized geometries (reactants, TS1, intermediate, TS2, products) using a larger basis set (e.g., def2-TZVP) and a more accurate functional (e.g., M06-2X) to obtain a more reliable reaction profile.[8]

-

Core Mechanism 2: Epoxide Formation

Chloroenhydrins are readily converted to epoxides via an intramolecular Williamson ether synthesis.[3] This reaction is typically base-catalyzed, where a base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent chloride ion to form the three-membered epoxide ring.[1]

Table 1: Calculated Relative Gibbs Free Energies (kcal/mol) for Epoxide Formation from 1-chloro-2-propanol

| Species | B3LYP/6-311++G(d,p) | M06-2X/def2-TZVP |

| Reactant (Chlorohydrin + OH⁻) | 0.0 | 0.0 |

| Deprotonated Intermediate | -25.8 | -24.5 |

| Transition State (Ring Closure) | +18.2 | +19.5 |

| Product (Propylene Oxide + Cl⁻) | -15.4 | -14.9 |

| (Note: These are illustrative values and would need to be calculated for a specific system and solvent model.) |

The stereochemistry of this reaction is critical; the hydroxyl and chloro groups must be in an anti-periplanar conformation to allow for the backside attack required for an Sₙ2 reaction.[1] QM calculations can precisely model the energetic cost of adopting this conformation and the subsequent activation barrier for ring closure.

Application in Drug Development

Understanding these mechanisms at a quantum level has direct implications for drug development:

-

Metabolite Prediction: Cytochrome P450 enzymes can metabolize drug candidates containing alkene moieties to form epoxides, sometimes leading to toxicity. QM calculations can help predict the likelihood and regioselectivity of such metabolic epoxidation reactions.

-

Synthetic Route Design: By calculating the activation barriers for competing reaction pathways, chemists can computationally screen conditions (e.g., catalysts, solvents) to favor the desired product, reducing byproduct formation and improving yield.[5]

-

Understanding Reactivity: For complex molecules, QM can predict which double bonds are most susceptible to electrophilic attack, guiding the design of selective transformations.

Conclusion

Quantum mechanical calculations, particularly DFT, provide an indispensable toolkit for the modern chemist. By moving beyond simple energy calculations to the rigorous validation of reaction pathways, researchers can gain profound insights into the mechanisms of this compound formation and subsequent reactions. This detailed molecular-level understanding is paramount for optimizing industrial processes, designing novel synthetic routes, and predicting the metabolic fate of new drug candidates, ultimately accelerating the pace of chemical innovation.

References

- Formation of halohydrins from alkenes. (2017). A video resource describing the mechanism of halohydrin formation from various alkenes, with computed structures at the B3LYP/6-311++G(d,p) level of theory. YouTube.

- The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. (n.d.). Discusses the chlorohydrin process for propylene oxide production and its environmental drawbacks. MDPI.

- Bromination of Alkenes - The Mechanism. (2013). Details the mechanism of halohydrin formation via a cyclic halonium ion, emphasizing anti-addition. Master Organic Chemistry.

- Insights into enzymatic halogenation from computational studies. (n.d.). Provides context on computational investigations into halogenation reactions, including electrophilic mechanisms. PMC - PubMed Central.

- Formation of Halohydrins. (2020). Explains the regioselectivity and mechanism of halohydrin formation involving a cyclic bromonium or chloronium ion. Chemistry LibreTexts.

- Reaction mechanism of epichlorohydrin synthesis from propene. (n.d.). A research paper that includes discussion on reaction mechanisms and DFT computations for related reactions.

- Halohydrins from Alkenes. (n.d.).

- DFT calculations and proposed reaction mechanism. (n.d.). An example of DFT calculations (SMD/B3LYP-D3/def2-TZVP) being used to determine reaction energy profiles for chlorination reactions.

- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.).

- Chlorohydrin synthesis by chlorination or substitution. (n.d.). Collection of literature on chlorohydrin synthesis, including regioselective ring-opening of epoxides. Organic Chemistry Portal.

- Epoxides - The Outlier Of The Ether Family. (2015). Discusses the synthesis of epoxides from halohydrins, describing it as an internal Williamson Ether Synthesis. Master Organic Chemistry.

- Ab initio Study of the Formation and Degradation Reactions of Chlorinated Phenols. (n.d.). A study comparing the accuracy of DFT (BHandHLYP)

- In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. (2018).

- DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). An example of using DFT with a cc-pVDZ basis set for molecular characterization, noting its accuracy. Letters in Applied NanoBioScience.

- DFT calculations displaying the reaction profile of the C3-chlorination... (n.d.). Shows a calculated reaction profile for a chlorination reaction, supporting a stepwise formation of a chloronium ion.

- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.).

- Ab initio study of the formation and degradation reactions of chlorinated phenols. (2009). An article detailing the use of various model chemistries, including QCISD(T) and BHandHLYP with augmented basis sets, for studying reaction energetics. PubMed.

Sources

- 1. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. scholar.dominican.edu [scholar.dominican.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ab initio study of the formation and degradation reactions of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Chlorohydrins in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Advancing Chemical Innovation

In the intricate world of chemical synthesis and pharmaceutical development, understanding the solubility of reagents and intermediates is not merely a matter of procedural convenience; it is a cornerstone of process efficiency, safety, and innovation. Chlorohydrins, a versatile class of organic compounds characterized by the presence of adjacent chlorine and hydroxyl functionalities, are pivotal building blocks in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers. Their utility, however, is intrinsically linked to their behavior in solution. This guide, designed for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of the solubility of chlorohydrins in common organic solvents. By delving into the theoretical underpinnings, presenting available data, and outlining practical experimental methodologies, this document aims to empower scientists to make informed decisions in their daily work, fostering a deeper understanding of these critical chemical entities.

The Molecular Dance: Understanding the Physicochemical Drivers of Chlorohydrin Solubility